molecular formula C18H21ClN2O5S B4232862 N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide

Cat. No. B4232862
M. Wt: 412.9 g/mol
InChI Key: OFVMDRJLESVWAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the coupling of sulfonyl chlorides with amines or anilines in the presence of a base. For instance, a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were synthesized through a facile and environmentally benign series in basic aqueous medium, showcasing moderate to good yields and significant biological activity against bacterial strains, indicating the structural adaptability and functional diversity of sulfonamides in synthesis (Aziz‐ur‐Rehman et al., 2013).

Molecular Structure Analysis

The crystal structure of sulfonamide derivatives can provide insights into their molecular configuration and potential interactions. For example, docking studies and crystal structure analysis of tetrazole derivatives, including sulfonamides, revealed their potential as COX-2 inhibitors, showcasing the importance of molecular structure in understanding the compound's interaction within biological systems (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, contributing to their broad utility. For example, the generation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride illustrates the reactivity of sulfonamide derivatives in synthesizing glycosides, highlighting their versatility in chemical transformations (Crich & Smith, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its physical and chemical properties, to determine its mechanism of action, and to assess its potential uses and safety .

properties

IUPAC Name

2-(3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-12-5-7-16(26-4)17(9-12)27(23,24)21(11-18(22)20-2)13-6-8-15(25-3)14(19)10-13/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVMDRJLESVWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide
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N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide
Reactant of Route 5
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide

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